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Dimethyl(acetylacetonate)gold(III)

Cat. No.: B576488
CAS No.: 14951-50-9
M. Wt: 327.154
InChI Key: OODGPXRGNOXCBP-FHJHGPAASA-N
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Description

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Gold Films

Dimethyl(acetylacetonate)gold(III) is a well-established precursor for both CVD and ALD, processes favored for their ability to produce thin films with high conformality and precisely controlled thickness. azonano.com These techniques are fundamental in producing semiconductor devices, protective coatings, and optical storage media. azonano.com Gold films derived from this precursor are particularly important for contact metallization in semiconductors due to gold's excellent conductivity and chemical inertness. azonano.comarxiv.org

Recent research has demonstrated the capability to deposit ultrathin, continuous gold films using dimethyl(acetylacetonate)gold(III). For instance, gold films with a thickness of approximately 3 nanometers have been achieved. researchgate.net Studies have also explored the growth of atomically flat and uniform gold films on substrates like MoS₂, where the precursor facilitates the formation of stable, discrete nanostructures that can coalesce into continuous films with minimal surface roughness. osti.gov The use of this precursor in conjunction with techniques like hydrogen-assisted reduction in supercritical CO₂ has enabled the deposition of high-purity, conformal gold films on a variety of substrates, including polymers and ceramics. researchgate.net

The quality and purity of gold films deposited from dimethyl(acetylacetonate)gold(III) are influenced by several key parameters. In thermal CVD, a substrate temperature of 300°C has been used, yielding gold films with a purity of about 85 atomic percent. arxiv.org The introduction of a co-reactant, such as hydrogen gas during the deposition process, has been shown to decrease the level of impurities in the resulting films. researchgate.net Furthermore, the use of vacuum ultraviolet (VUV) stimulation during MOCVD can lead to gold films with nearly 100% purity and significantly alter the coating's morphology. researchgate.net In ALD processes, growth rates are dependent on the deposition temperature, with rates ranging from 0.47 to 1.13 Å per cycle at temperatures between 130–170 °C. rsc.org

Below is a table summarizing the influence of various parameters on gold film deposition using Dimethyl(acetylacetonate)gold(III).

Deposition TechniqueKey ParametersOutcomePurityReference
Thermal CVDSubstrate Temperature: 300°CMedium quality gold films~85 at.% Au arxiv.org
MOCVD with VUVVUV stimulationSignificant change in morphology, increased purity~100 at.% Au researchgate.net
MOCVD with H₂Hydrogen reactant gasDecreased impurities- researchgate.net
ALDDeposition Temperature: 130-170°CPolycrystalline, conductive films<6 at% impurities rsc.org
H₂-assisted reduction in scCO₂Temperature: 60-125°CConformal filmsHigh-purity researchgate.net

A significant advancement in the application of dimethyl(acetylacetonate)gold(III) is the development of area-selective deposition techniques. One novel, maskless patterning method involves using a focused electron beam to create an autocatalytically active seed layer from the precursor. arxiv.orgresearchgate.net Subsequent thermal decomposition of the same precursor occurs selectively on these gold seeds at relatively low temperatures (around 80°C), enabling the growth of gold films in specific, predefined areas. arxiv.orgresearchgate.net This process avoids the need for traditional lithographic masks. researchgate.net Another approach to achieve area-selective deposition is through laser-induced chemical vapor deposition, where a focused laser beam provides localized heating to decompose the precursor on the substrate surface. google.com Pulsed laser pyrolytic CVD has also been employed to selectively grow high-purity gold coatings on 3D nanostructures, taking advantage of the unique thermal properties of nanoscale geometries. mdpi.com

Focused Electron Beam Induced Deposition (FEBIP) for Nanostructure Fabrication

FEBIP is a direct-write, maskless technique that utilizes a focused electron beam to decompose precursor molecules, enabling the fabrication of custom-designed two- and three-dimensional nanostructures in a single step. wiley.comaip.orgbeilstein-journals.org Dimethyl(acetylacetonate)gold(III) is a commonly used precursor in FEBIP for creating gold-containing nanostructures. aip.orgjh.edu

FEBIP with dimethyl(acetylacetonate)gold(III) allows for the creation of complex 2D and 3D gold nanostructures. aip.orgjh.edu This technique has been employed to fabricate structures for a variety of potential applications, including plasmonic devices and metamaterials. researchgate.net The process involves the electron-stimulated decomposition of the adsorbed precursor, leading to the reduction of Au(III) to metallic Au(0) embedded within a carbonaceous matrix. jh.edu The evolution of volatile byproducts such as methane (B114726), ethane (B1197151), and carbon monoxide accompanies this deposition. jh.edu

A significant challenge in FEBIP using organometallic precursors like dimethyl(acetylacetonate)gold(III) is the incorporation of carbon from the ligands into the deposit, which can limit the purity of the resulting gold nanostructures. wiley.combeilstein-journals.org As-deposited structures can have a gold content as low as 10-30 atomic percent. researchgate.netresearchgate.net To address this, various purification methods have been developed.

One effective in-situ method is the co-injection of a reactant gas, such as water vapor, during the deposition process. wiley.combeilstein-journals.org The presence of water can significantly increase the gold content to over 90 atomic percent by facilitating the removal of carbonaceous material. wiley.comresearchgate.net Post-deposition purification techniques include annealing at elevated temperatures (e.g., 600°C in air), which has been shown to dramatically increase the gold purity to above 92 atomic percent, and exposure to oxygen plasma. researchgate.netacs.org

The parameters of the electron beam also play a crucial role. Studies have shown that the maximum deposition yield as a function of incident electron energy is observed at approximately 175 eV. aip.org The decomposition process is first-order with respect to the surface coverage of the precursor, and the rate constant is proportional to the electron flux. jh.edu

The following table details the composition of gold deposits from Dimethyl(acetylacetonate)gold(III) using FEBIP under different conditions.

FEBIP ConditionGold Content (at. %)Carbon Content (at. %)Purification MethodReference
Standard Deposition15-30High- researchgate.net
With Water Co-injection>90LowIn-situ wiley.comresearchgate.net
Post-deposition Annealing (600°C)>92LowEx-situ researchgate.net
With Water Co-injectionC/Au ratio from 2.8 to 0.5-In-situ beilstein-journals.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14AuO2-2 B576488 Dimethyl(acetylacetonate)gold(III) CAS No. 14951-50-9

Properties

IUPAC Name

carbanide;gold;(E)-4-hydroxypent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2.2CH3.Au/c1-4(6)3-5(2)7;;;/h3,6H,1-2H3;2*1H3;/q;2*-1;/b4-3+;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODGPXRGNOXCBP-FHJHGPAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].CC(=CC(=O)C)O.[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[CH3-].[CH3-].C/C(=C\C(=O)C)/O.[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14AuO2-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Precursor Development of Dimethyl Acetylacetonate Gold Iii

Synthetic Methodologies for Dimethyl(acetylacetonate)gold(III)

The synthesis of dimethyl(acetylacetonate)gold(III) involves carefully controlled reactions to achieve the desired product with high purity, which is crucial for its performance in deposition applications.

Precursor Compounds and Reactant Selection

The synthesis of dimethyl(acetylacetonate)gold(III) typically involves the reaction of a dimethylgold(III) halide with an acetylacetonate (B107027) source. A common method, with some modifications, involves reacting a pyridine-gold chloride complex (pyAuCl₃) with a methylating agent like methylmagnesium iodide (MeMgI) in diethyl ether under a nitrogen atmosphere. gelest.com The resulting intermediate is then treated with ethylenediamine (B42938) to precipitate [Me₂Au(en)]I. gelest.com This intermediate is subsequently reacted with a source of the acetylacetonate ligand to yield the final product. gelest.com The selection of high-purity starting materials is paramount to ensure the final product's quality.

Reaction Conditions and Yield Optimization

The reaction conditions are critical for maximizing the yield and purity of dimethyl(acetylacetonate)gold(III). The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. gelest.com Temperature control is also important throughout the synthesis and purification steps. Post-synthesis purification is often achieved through sublimation under reduced pressure, which effectively separates the volatile product from less volatile impurities, yielding white crystalline solids. Purity levels exceeding 99.99% have been reported for this compound.

Evaluation as a Precursor in Deposition Techniques

Dimethyl(acetylacetonate)gold(III) is a well-regarded precursor for various deposition techniques, including metal-organic chemical vapor deposition (MOCVD), plasma-assisted CVD (PA-CVD), and electron beam-induced deposition (EBID). arxiv.orggelest.com Its performance is largely dictated by its volatility, purity, and stability.

Vapor Pressure and Volatility Considerations

A key requirement for a CVD precursor is adequate volatility to allow for its transport in the gas phase to the substrate surface. Dimethyl(acetylacetonate)gold(III) is a volatile, crystalline solid that sublimes at approximately 25°C. aip.orgtudelft.nl It exhibits a vapor pressure of 9 mTorr at room temperature, which is sufficient for many CVD processes. gelest.com The presence of fluorine substituents in related gold complexes has been shown to increase the vapor pressure and, consequently, the deposition rates. optica.org

Table 1: Physical Properties of Dimethyl(acetylacetonate)gold(III)

Property Value
Molecular Formula C₇H₁₃AuO₂ avantorsciences.com
Molecular Weight 326.14 g/mol chemicalbook.com
Melting Point 81-82 °C chemicalbook.com
Boiling Point ~25 °C/0.01mm (sublimation) avantorsciences.com
Appearance White to off-white crystalline solid chemicalbook.comguidechem.com

Purity and Stability for Deposition Processes

The purity of the precursor is critical for obtaining high-quality deposited films free from contaminants. For instance, in microelectronics, the presence of impurities can adversely affect the electrical properties of the gold contacts. arxiv.org Dimethyl(acetylacetonate)gold(III) can be synthesized to high purity levels, often exceeding 98% with a metal purity of 99.9%-Au. strem.comabcr.com While the compound is air-stable, it is light-sensitive and should be stored in the dark at low temperatures (around 0°C) to maintain its stability. gelest.com Studies using X-ray photoelectron spectroscopy (XPS) have shown that under plasma-assisted CVD conditions with a hydrogen plasma, this precursor can decompose cleanly, resulting in pure gold films with no detectable carbon or oxygen contamination. gelest.com

Alternatives and Derivatives as Gold Precursors

While dimethyl(acetylacetonate)gold(III) is a widely used precursor, research continues into alternative and derivative compounds to further optimize deposition processes.

A common strategy to enhance volatility and thermal stability involves modifying the ligands attached to the gold center. aip.org Fluorination of the acetylacetonate ligand, for example, has been shown to increase the volatility of dimethylgold(III) β-diketonate complexes. optica.orgaip.org This has led to the investigation of precursors such as dimethyl(trifluoroacetylacetonate)gold(III) [Au(tfac)Me₂] and dimethyl(hexafluoroacetylacetonate)gold(III) [Au(hfac)Me₂]. aip.orgresearchgate.net These fluorinated derivatives often result in purer gold deposition compared to the non-fluorinated analogue. arxiv.org

Other classes of gold precursors have also been explored, including gold(I) compounds like gold(I) carbonyl chloride (Au(CO)Cl) and various trialkylphosphine gold(I) complexes. arxiv.orgresearchgate.net However, some of these alternatives suffer from issues like instability under vacuum conditions, which can limit their practical application in CVD and EBID. arxiv.org Dimethylgold(III) carboxylates and salicylaldimines have also been investigated, though they can be sensitive to air, moisture, and light, and may exhibit lower thermal stability and volatility. d-nb.info The search for the ideal gold precursor is ongoing, with a focus on achieving a balance of high volatility, thermal stability, clean decomposition, and safe handling. aip.orgd-nb.info

Table 2: Comparison of Selected Gold Precursors

Compound Volatility Stability Purity of Deposited Film
Dimethyl(acetylacetonate)gold(III) Good aip.orgtudelft.nl Air-stable, light-sensitive gelest.com High purity with plasma-assisted CVD gelest.com
Dimethyl(trifluoroacetylacetonate)gold(III) Higher than non-fluorinated analog optica.org Thermally stable azonano.com High purity arxiv.org
Dimethyl(hexafluoroacetylacetonate)gold(III) Higher than non-fluorinated analog optica.org Thermally stable azonano.com High purity arxiv.org
Gold(I) carbonyl chloride High Unstable under vacuum arxiv.org High purity arxiv.org

Structural Characterization and Theoretical Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone of structural analysis for [Au(acac)(CH₃)₂], providing direct experimental evidence of its molecular framework and bonding characteristics.

Single-crystal X-ray diffraction provides the most definitive structural data for the compound in its solid, crystalline state. Studies have revealed that cis-(CH₃)₂Au(O,O'-acac) possesses a planar molecular geometry. researchgate.netresearchgate.net The gold(III) center is in a square-planar coordination environment, which is typical for d⁸ metal complexes. aip.org

The crystal structure was determined to be in the orthorhombic space group Cmca. researchgate.netresearchgate.net A key finding from the diffraction data is that while the molecule is planar, it lacks a C₂ axis of symmetry in the solid state. This asymmetry is attributed to crystal packing effects, which result in two crystallographically distinct Au-C bond lengths of 1.960 Å and 2.038 Å. researchgate.net

Table 1: Crystallographic Data for cis-Dimethyl(acetylacetonate)gold(III)
ParameterValue
Crystal SystemOrthorhombic
Space GroupCmca
a6.7831(13) Å
b15.080(3) Å
c18.073(3) Å
α, β, γ90°
Au-C Bond Length 11.960 Å
Au-C Bond Length 22.038 Å

Data sourced from Hisamoto et al. researchgate.net

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules free from the influence of crystal packing forces. However, based on a review of available scientific literature, specific studies utilizing gas-phase electron diffraction for the structural elucidation of Dimethyl(acetylacetonate)gold(III) have not been reported. This technique has been applied to analyze the crystallinity of gold nanoparticles produced from this precursor via deposition processes. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure of [Au(acac)(CH₃)₂] in the solution phase. Both ¹H and ¹³C NMR are routinely used. Solution-state NMR spectra are typically acquired in deuterated chloroform (B151607) (CDCl₃). researchgate.net

The ¹H NMR spectrum provides characteristic signals for the protons of the acetylacetonate (B107027) (acac) ligand and the two methyl (CH₃) groups directly bonded to the gold atom. Similarly, the ¹³C NMR spectrum shows distinct resonances for the carbons of the methyl groups and the different carbons within the acac ligand (carbonyl, methyl, and methine carbons). Due to the compound's thermal sensitivity, solid-state ¹³C cross-polarization magic-angle spinning (CP/MAS) NMR experiments are performed at low temperatures to observe the inequivalence of the carbon positions caused by the solid-state packing effects. researchgate.net

When [Au(acac)(CH₃)₂] is used as a precursor in deposition techniques like Focused Electron Beam Induced Deposition (FEBID), understanding its behavior upon adsorption to a surface is crucial. XPS and RAIRS are powerful surface-sensitive techniques used to study thin films of the compound under ultra-high vacuum (UHV) conditions. aip.orgjh.edutudelft.nl

XPS analysis provides information about the elemental composition and, critically, the oxidation state of the gold atom. For the intact parent molecule adsorbed on a surface, the Au 4f₇/₂ peak has a characteristic binding energy of approximately 86.2 eV, consistent with gold in the +3 oxidation state. aip.org Upon irradiation with an electron beam, this peak broadens and a new component appears at approximately 84.0 eV. This new, lower binding energy peak is indicative of the reduction of Au(III) to metallic Au(0). aip.orgjh.edu

RAIRS, a form of infrared spectroscopy adapted for surfaces, complements XPS by probing the vibrational modes of the adsorbed molecules. It allows researchers to monitor changes in the chemical bonds of the ligands during surface reactions, providing insight into the decomposition pathways of the precursor. jh.edutudelft.nljh.edu

Table 2: XPS Binding Energies for Adsorbed [Au(acac)(CH₃)₂]
SpeciesAu 4f₇/₂ Binding Energy (eV)
Parent Au(III) Complex~86.2
Reduced Au(0) Species~84.0

Data sourced from Wnuk et al. aip.org

Theoretical and Computational Chemistry Approaches

Theoretical calculations provide a powerful complement to experimental data, offering deep insights into the molecule's geometry, electronic structure, and reaction mechanisms at an atomic level.

Density Functional Theory (DFT) is a quantum chemical method widely used to model the properties of [Au(acac)(CH₃)₂]. researchgate.net DFT calculations are employed to investigate various aspects of the compound, from its fundamental geometry to its complex decomposition pathways. researchgate.net

Theoretical models have been used to reproduce the head-to-tail stacking observed in the solid state and to analyze the electronic structure. researchgate.net Furthermore, DFT calculations have been instrumental in exploring the mechanisms of thermal decomposition, which is a critical process for its application in Chemical Vapor Deposition (CVD). researchgate.net DFT has also been used to predict how the molecule interacts with surfaces. For instance, calculations suggest that the most energetically favorable way for [Au(acac)(CH₃)₂] to attach to a silica (B1680970) surface is through hydrogen bonding between the surface's hydroxyl groups and the oxygen atoms of the acetylacetonate ligand. researchgate.net These computational studies help identify descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), that correlate with the stability and reactivity of this and related metal acetylacetonate complexes. researchgate.net

Quantum Chemical Modeling of Reaction Pathways

Theoretical investigations, particularly using density functional theory (DFT), have been instrumental in mapping the thermal decomposition pathways of dimethyl(acetylacetonate)gold(III). researchgate.net These models provide critical insights into the mechanisms that lead to the formation of gold nanoparticles, a key application of this precursor.

The primary and most favorable decomposition route begins with an intramolecular reductive elimination of the two methyl groups. researchgate.net This step results in the formation of ethane (B1197151) gas and a coordinatively unsaturated gold(I) acetylacetonate intermediate, [Au(acac)]. rsc.orgacs.org This intermediate is highly reactive and readily dimerizes to form a more stable dinuclear complex, [Au₂(acac)₂], a process that is energetically favorable. researchgate.net

The presence of the [Au(acac)] intermediate significantly lowers the activation energy for the decomposition of the parent dimethyl(acetylacetonate)gold(III) complex. researchgate.net Further association of the [Au₂(acac)₂] dimers occurs, leading to the formation of linear polymer chains with short gold-gold bonds. These chains serve as the nucleation centers for the subsequent growth of gold nanoparticles. researchgate.netacs.org

Studies on the electron-induced decomposition of this compound show that irradiation leads to the reduction of Au(III) to metallic Au(0). tandfonline.com The process involves the evolution of gaseous byproducts, including methane (B114726) and ethane, which is consistent with the cleavage of the gold-methyl bonds. tandfonline.com

Investigation of Gold-Ligand Bond Energies

The reactivity of gold complexes is governed by the trend in metal-ligand bond energies. For many gold systems, the bond strength follows a general sequence where Au-H bonds are stronger than Au-C bonds, which can be stronger than or comparable to Au-O bonds. uea.ac.uk This is notably different from its periodic neighbor, platinum(II), where the Pt-O bond is typically the strongest. uea.ac.uk

Computational studies on various gold(III) complexes demonstrate that the nature of the ligand positioned trans (opposite) to another has a profound effect on bond strength, a phenomenon known as the trans-influence. DFT calculations show that the bond enthalpies of ligands located trans to an anionic carbon donor are significantly weaker—potentially only 35-60% as strong—as those located trans to a nitrogen donor. uea.ac.uk In dimethyl(acetylacetonate)gold(III), the methyl groups are cis to each other, and each is trans to an oxygen atom of the acetylacetonate ligand. The relative strength of the Au-C versus the Au-O bonds dictates the initial steps of decomposition. The observed thermal decomposition pathway, which begins with the elimination of the two methyl groups to form ethane, suggests that under thermal conditions, the cleavage of the Au-C bonds is the kinetically favored initial step. researchgate.netacs.org

The protonation of the robust Au–C(sp³) bonds in related dimethylgold(III) complexes by strong acids further highlights their reactivity, leading to the cleavage of a single Au-alkyl bond. acs.org

Coordination Geometry and Ligand Conformation

Dimethyl(acetylacetonate)gold(III) is an organometallic complex featuring a central gold(III) ion. X-ray diffraction studies confirm that the complex adopts a cis-square-planar geometry, which is characteristic of d⁸ metal centers like gold(III). researchgate.nettandfonline.com

In this configuration, the gold atom is coordinated to the two carbon atoms of the methyl ligands and the two oxygen atoms of the bidentate acetylacetonate (acac) ligand. tandfonline.com The molecule is planar, with the gold atom, the two methyl carbons, and the acac chelate ring lying in approximately the same plane. researchgate.net

Single-crystal X-ray diffraction data for cis-(CH₃)₂Au(acac) reveals an orthorhombic crystal system with the space group Cmca. researchgate.net Although the molecule is planar, it lacks a C₂ axis of symmetry in the solid state, leading to two slightly different Au-C bond lengths. researchgate.net The coordination environment around the gold center is a key determinant of the compound's stability and reactivity.

Table 1. Selected Interatomic Distances (Å) for Dimethyl(acetylacetonate)gold(III) and Related Complexes.
CompoundBondDistance (Å)Reference
A 2-pyridyl-2-pyrrolide dimethylgold(III) complexAu-CH₃ (trans to N)2.051(9) mdpi.com
Au-CH₃ (trans to C)2.135(6)
[(CH₃)₂AuOCOCH₃]₂ (dimer)Au-O2.118 - 2.139 researchgate.net
Table 2. Crystal Structure Data for cis-Dimethyl(acetylacetonate)gold(III).
ParameterValueReference
Crystal SystemOrthorhombic researchgate.net
Space GroupCmca
a (Å)6.7831(13) researchgate.net
b (Å)15.080(3)
c (Å)18.073(3)
α, β, γ (°)90 researchgate.net

Reactivity and Mechanistic Investigations

Thermal Decomposition Mechanisms

The thermal decomposition of Dimethyl(acetylacetonate)gold(III) is a critical aspect of its use in CVD for creating gold films. arxiv.org Studies have shown that the decomposition process is complex, involving multiple steps and the formation of various intermediates.

A primary step in the thermal decomposition of Dimethyl(acetylacetonate)gold(III) involves the reductive elimination of its methyl groups. researchgate.netnih.gov This process typically leads to the formation of ethane (B1197151) gas. researchgate.netnih.gov Density functional theory (DFT) calculations have indicated that this intramolecular reductive elimination is the initial step in the decomposition, resulting in the formation of an [Au(acac)] intermediate. researchgate.netpleiades.online This clean loss of gaseous ethane has made dimethylgold(III) complexes popular in the synthesis of supported gold catalysts and as precursors for gold nanoparticles. nih.gov The rate of this alkane elimination is highly dependent on the structure of the organometallic complex. nih.gov

The thermal decomposition of various dimethylgold(III) complexes, including those with β-diketonate ligands like acetylacetonate (B107027), generally proceeds via the reductive elimination of ethane. aip.org While the fundamental mechanism is similar across these complexes, the specific nature of the chelating ligand has a discernible effect on the decomposition temperatures. aip.org

Following the initial reductive elimination of ethane, the resulting coordinatively unsaturated [Au(acac)] species is highly reactive. researchgate.netpleiades.online This intermediate can dimerize to form a dinuclear complex, [Au₂(acac)₂], a process that is energetically favorable. researchgate.netpleiades.online The presence of the [Au(acac)] intermediate significantly lowers the activation energy for the decomposition of the parent Dimethyl(acetylacetonate)gold(III) complex. researchgate.netpleiades.online

These [Au₂(acac)₂] dimers can further associate to form linear polymer chains with short Au-Au bonds, which are believed to act as nucleation centers for the formation of gold nanoparticles. pleiades.onlineresearchgate.net The initial act of the complex's destruction is the breaking of the chelate cycle. journaldephysique.org Subsequent decomposition of the adsorbed complexes on a surface leads to the formation of the free ligand (HL), the ligand radical (L), and methylated ligand (CH₃L), along with methane (B114726) and ethane through competing intramolecular and intermolecular processes. journaldephysique.org

The stability and decomposition temperature of dimethylgold(III) complexes are significantly influenced by the nature of the chelating ligand. For instance, dimethylgold(III) β-diketonate derivatives have been observed to have different decomposition onset temperatures. Dimethylgold(III) acetylacetonate has a decomposition onset temperature of 92°C, while dimethylgold(III) dipivaloylmethanate decomposes at a higher temperature of 125°C. d-nb.info This demonstrates that modification of the acetylacetonate ligand can be used to tune the thermal properties of the gold precursor. In general, many dimethylgold(III) β-diketonates, including the commercially available Dimethyl(acetylacetonate)gold(III), begin to show significant decomposition around 100-120°C. aip.org

Compound Decomposition Onset Temperature (°C)
Dimethylgold(III) acetylacetonate92
Dimethylgold(III) dipivaloylmethanate125

This table presents the decomposition onset temperatures for two dimethylgold(III) β-diketonate derivatives, highlighting the influence of the chelating ligand on thermal stability. d-nb.info

Electron-Stimulated Decomposition Pathways

The decomposition of Dimethyl(acetylacetonate)gold(III) can also be induced by electron beam irradiation, a process central to FEBID. aip.orgtudelft.nl This technique allows for the direct-write fabrication of two- and three-dimensional gold nanostructures. aip.orgtudelft.nl Understanding the electron-stimulated decomposition is crucial for controlling the purity and properties of the deposited material. aip.orgtudelft.nl

Electron irradiation of adsorbed Dimethyl(acetylacetonate)gold(III) molecules leads to the reduction of the Au(III) center to metallic gold (Au(0)). tudelft.nljh.edu X-ray photoelectron spectroscopy (XPS) studies have confirmed this reduction, showing a shift in the Au 4f binding energy to that characteristic of metallic gold. tudelft.nljh.edu The resulting gold is embedded within a dehydrogenated carbon matrix, a common feature of deposits from organometallic precursors in FEBID. aip.orgtudelft.nljh.edu The initial Au:C:O stoichiometry of the precursor film changes upon electron-induced decomposition. tudelft.nljh.edu

The process is first-order with respect to the surface coverage of the precursor, and the rate constant is proportional to the electron flux. aip.orgtudelft.nljh.edu The total reaction cross-section at an incident electron energy of 520 eV has been determined to be approximately 3.6 × 10⁻¹⁶ cm². aip.orgjh.edu The maximum deposition yield is observed at an incident electron energy of around 175 eV. aip.orgjh.edu

Mass spectrometry (MS) has been used to identify the volatile products released during the electron-stimulated decomposition of Dimethyl(acetylacetonate)gold(III). aip.orgtudelft.nljh.edu The primary gas-phase products observed are methane and ethane. aip.orgtudelft.nljh.edu The detection of ethane is consistent with the reductive elimination of the two methyl groups attached to the gold center. aip.org

In addition to hydrocarbons, carbon monoxide and hydrogen are also evolved during the process. aip.orgtudelft.nljh.edu The fragmentation pattern of the acetylacetonate ligand contributes to the formation of these gaseous byproducts. For instance, the peak at m/z = 43 in the mass spectrum is identified as CH₃CO⁺, the largest fragment from the acac ligand. aip.org Smaller peaks corresponding to diatomic hydrogen and methyl radicals have also been detected. aip.org

Detected Gas-Phase Product Likely Origin
Methane (CH₄)Decomposition of methyl groups and acetylacetonate ligand
Ethane (C₂H₆)Reductive elimination of methyl groups from the gold center
Carbon Monoxide (CO)Fragmentation of the acetylacetonate ligand
Hydrogen (H₂)Dehydrogenation of the organic ligands
Methyl Radicals (CH₃•)Fragmentation of the precursor molecule

This table summarizes the main gas-phase products evolved during the electron-stimulated decomposition of Dimethyl(acetylacetonate)gold(III) and their probable origins. aip.orgtudelft.nljh.edu

Reaction Kinetics and Cross-Section Analysis

The electron-stimulated decomposition of Dimethyl(acetylacetonate)gold(III) adsorbed on solid substrates has been investigated using surface science techniques under ultrahigh vacuum (UHV) conditions. jh.edutudelft.nlaip.org Studies show that the decomposition follows first-order kinetics with respect to the surface coverage of the precursor. jh.eduaip.org The rate constant for this decomposition is directly proportional to the incident electron flux. jh.eduaip.org

In experiments conducted with an incident electron energy of 520 eV, the total reaction cross-section for the electron-stimulated decomposition was determined to be approximately 3.6 x 10⁻¹⁶ cm². jh.edutudelft.nlaip.org The deposition yield, a measure of the efficiency of the decomposition process, was found to be dependent on the incident electron energy, with a maximum yield observed at around 175 eV. jh.eduaip.org These kinetic parameters are crucial for understanding and controlling processes like Focused Electron Beam Induced Deposition (FEBID), where this compound is used as a precursor. aip.org

Table 1: Kinetic and Decomposition Data for Electron-Induced Decomposition of Au(acac)Me₂

ParameterValueIncident Electron Energy
Reaction Order First-orderN/A
Total Reaction Cross-Section ~3.6 x 10⁻¹⁶ cm²520 eV
Energy for Maximum Yield ~175 eV40 - 1500 eV range

Data sourced from studies on thin molecular films on cooled substrates. jh.eduaip.org

Ligand Exchange Kinetics and Mechanisms

The exchange of the acetylacetonate (acac) ligand in gold(III) complexes is a key aspect of their reactivity, influencing their stability and utility as precursors. sci-hub.stshu.ac.uk

Intramolecular vs. Intermolecular Exchange

Ligand exchange processes can occur through two primary pathways: intramolecularly, involving rearrangement within a single molecule, or intermolecularly, involving the exchange of ligands between different molecules. sci-hub.st For acetylacetonate complexes, intramolecular exchange often involves a rearrangement where the bidentate ligand may temporarily become monodentate without detaching completely from the metal center. researchgate.net In contrast, intermolecular exchange involves the complete dissociation of the ligand from one metal complex and its association with another. sci-hub.stresearchgate.net Studies on related gold complexes have noted the possibility of both intermolecular exchange and intramolecular rearrangements, such as the flipping of rings. uea.ac.uk

Comparison with Other Organometallic Acetylacetonates (B15086760)

The kinetics and mechanisms of ligand exchange in Dimethyl(acetylacetonate)gold(III) can be contextualized by comparing them to other organometallic acetylacetonate compounds. For instance, studies on diphenyltin(IV) and dimethyltin(IV) acetylacetonates have provided detailed insights into intermolecular exchange mechanisms. researchgate.netacs.org In the exchange between (C₆H₅)₂Sn(acac)₂ and (CH₃)₂Sn(acac)₂, the reaction was found to be first-order in the diphenyltin (B89523) complex but zero-order in the dimethyltin (B1205294) complex. researchgate.net The proposed rate-controlling step is the rupture of a metal-oxygen bond in the diphenyltin complex to form a five-coordinate intermediate with a dangling, unidentate acetylacetonate ligand. researchgate.net This contrasts with mechanisms in other systems where associative pathways might be favored. The stability and lability of the metal-acetylacetonate bond are influenced by the central metal, its oxidation state, and the other ligands present, with gold(III) complexes showing distinct behavior due to the strong trans-effect exerted by other ligands like aryl anions. uea.ac.ukacs.org

Reactivity with Solid Substrates

The interaction of Dimethyl(acetylacetonate)gold(III) with solid surfaces is fundamental to its application in materials science, particularly for depositing gold nanoparticles and films. dtu.dkresearchgate.net

Adsorption Behavior on Metal Oxide Surfaces (e.g., MgO, TiO₂, SiO₂)

Dimethyl(acetylacetonate)gold(III) has been successfully used as a precursor to deposit gold nanoparticles on a variety of metal oxide supports, including magnesium oxide (MgO), titanium dioxide (TiO₂), and silicon dioxide (SiO₂). dtu.dkresearchgate.net The grafting of this organogold complex onto the support surface is a key step in catalyst preparation. researchgate.netacs.org Unlike deposition-precipitation methods that can be limited by the isoelectric point of the oxide support, the use of Dimethyl(acetylacetonate)gold(III) allows for the successful deposition of gold even on supports like SiO₂. dtu.dk The adsorption process involves the interaction of the complex with the oxide surface, which can be influenced by surface hydroxyl groups and defect sites. researchgate.netscispace.com The choice of support material is critical, as the interaction between the gold nanoparticles and the oxide surface plays a significant role in the catalytic activity of the final material. dtu.dkacs.org For example, gold nanoparticles have been deposited on MgO and Mg(OH)₂ from colloidal solutions, resulting in catalysts with very high activity for CO oxidation at extremely low temperatures. acs.org

Surface Reactions and Species Formation

Once adsorbed on a substrate, Dimethyl(acetylacetonate)gold(III) can undergo various surface reactions, often induced by energy inputs like electron beams or heat. jh.eduresearchgate.net Under electron beam irradiation, the primary reaction is the reduction of the Au(III) center to metallic gold (Au⁰). jh.edutudelft.nl This reduction is accompanied by the decomposition of the ligands. jh.edu

Mass spectrometry and X-ray photoelectron spectroscopy (XPS) analyses have identified the products formed during this process. jh.eduaip.org Gaseous products evolved include methane (CH₄), ethane (C₂H₆), and carbon monoxide (CO). jh.eduaip.org The solid-state products consist of metallic gold embedded within a dehydrogenated carbon matrix. jh.edutudelft.nl Stoichiometric analysis of thin films on silver substrates before and after electron irradiation showed a change in the Au:C:O ratio from an initial 1:7:2 to a final 1:6:0.8, indicating the loss of both carbon and, more significantly, oxygen from the surface. jh.eduaip.org

Table 2: Stoichiometric Changes in Au(acac)Me₂ Films Upon Electron Irradiation

ElementInitial Atomic Ratio (Normalized to Au)Final Atomic Ratio (Normalized to Au)
Gold (Au) 11
Carbon (C) 76
Oxygen (O) 20.8

Data based on XPS analysis of films on Ag substrates. jh.eduaip.org

Applications in Materials Science

Focused Electron Beam Induced Deposition (FEBIP) for Nanostructure Fabrication

Electron Energy and Flux Dependence

The deposition of gold nanostructures from Dimethyl(acetylacetonate)gold(III) using focused electron beam-induced deposition (FEBID) is highly dependent on the energy and flux of the incident electrons. Research into the electron-stimulated decomposition of this precursor when adsorbed onto solid substrates has provided critical insights into optimizing deposition processes. aip.org

Studies have shown that the decomposition reaction is first-order concerning the surface coverage of the organometallic precursor. The rate constant of this reaction is directly proportional to the electron flux, meaning a higher flux leads to a faster decomposition rate. aip.org

The efficiency of the deposition process, or yield, is strongly influenced by the incident electron energy. In one study, the maximum deposition yield for Dimethyl(acetylacetonate)gold(III) was observed at an electron energy of approximately 175 eV. aip.org At a higher incident energy of 520 eV, the total reaction cross-section—a measure of the probability of the decomposition reaction occurring—was determined to be approximately 3.6 x 10⁻¹⁶ cm². aip.org This data is crucial for fine-tuning the electron beam parameters to achieve desired deposition characteristics. In other applications, such as 3D Ice Lithography, an electron beam of 5 kV has been used to effectively crosslink the precursor. dtu.dk

Table 1: Electron Interaction Parameters for Dimethyl(acetylacetonate)gold(III)

Parameter Value Incident Electron Energy
Maximum Deposition Yield - ~175 eV
Total Reaction Cross Section ~3.6 x 10⁻¹⁶ cm² 520 eV
Beam Energy for Crosslinking 5 kV 5 kV

Other Deposition Techniques

Beyond conventional FEBID, Dimethyl(acetylacetonate)gold(III) is being explored as a precursor in novel, cutting-edge deposition methodologies.

3D Ice Lithography with Organometallic Precursors

A novel application for Dimethyl(acetylacetonate)gold(III) is in 3D Ice Lithography (3DIL), an emerging fabrication technique. dtu.dk This marks a significant development, as studies on 3DIL have not previously involved metal-containing precursors. dtu.dk The 3DIL process involves operating in a vacuum at cryogenic temperatures, around -190 °C. dtu.dk A thin layer of the Dimethyl(acetylacetonate)gold(III) precursor is frozen onto a substrate, creating an "ice." dtu.dk A focused electron beam is then used to draw a pattern on this ice layer, causing the precursor to react and form a stable, crosslinked structure. dtu.dk By repeating these steps of deposition and patterned irradiation layer by layer, complex three-dimensional structures can be built with sub-micrometer resolution. dtu.dk Research has demonstrated that using a 5 kV electron beam, a crosslinked structure with a thickness of approximately 475 nm can be achieved from the Dimethyl(acetylacetonate)gold(III) ice. dtu.dk

Post-Processing of Deposited Gold Structures

Gold structures deposited using Dimethyl(acetylacetonate)gold(III), particularly via 3DIL, can undergo various post-processing treatments to purify and modify their properties. dtu.dk These methods are essential for removing the organic ligand components and enhancing the metallic character of the final structure. dtu.dk

Key findings from post-processing studies show that the deposited material behaves like a thermoset polymer, meaning it decomposes at high temperatures rather than melting. dtu.dk During treatment, free gold atoms within the material diffuse and aggregate to form gold nanoparticles with diameters of about 10 nm. dtu.dk

Several post-processing techniques have been investigated:

Annealing: Both air and argon (Ar) annealing have been tested. Oxygen-based treatments are effective at removing the carbon-based ligands. dtu.dk Ar annealing at 600 °C was found to significantly reduce carbon content and increase the relative gold signal tenfold, indicating substantial purification. However, this came at the cost of high material loss, around 95%.

O₂ Plasma: Treatment with oxygen plasma also efficiently removes carbon ligands but can lead to the formation of oxidized gold states. dtu.dk

All investigated post-processing methods result in significant material loss but also improve the surface quality by reducing its roughness.

Table 2: Effects of Post-Processing on Deposited Gold Structures

Post-Processing Method Initial Thickness Final Thickness Material Loss Final Surface Roughness (Rrms) Observations
Air Annealing 155 nm 10 nm ~93.5% 2.1 nm Effective carbon removal.
Ar Annealing (600 °C) 155 nm 17 nm ~89.0% 2.5 nm Significant purification, high material loss.
O₂ Plasma 155 nm 15 nm ~90.3% 2.4 nm Efficient carbon removal, potential for gold oxidation.

Data sourced from a study on post-processing of structures created by 3D Ice Lithography.

Application in Gold Plating

Dimethyl(acetylacetonate)gold(III) has been identified as a viable and advantageous alternative in the field of gold plating. researchgate.netresearchgate.net Specifically, research has demonstrated its use in plating baths for depositing gold onto nickel-plated surfaces. researchgate.net

The primary advantage of using this organometallic compound is that it provides a non-toxic alternative to conventional gold plating baths, which frequently rely on hazardous gold cyanide salts. researchgate.netresearchgate.net Studies investigating novel plating compositions containing Dimethyl(acetylacetonate)gold(III) have focused on ensuring the physical and mechanical stability of the resulting gold layer. researchgate.net The performance of these plating baths was evaluated by measuring the thickness, color, and adhesion of the deposited gold, with results indicating they are a good substitute for traditional, more toxic methods. researchgate.netresearchgate.net

Catalytic Applications

Gold Nanoparticle Formation for Catalysis

The generation of gold nanoparticles is a cornerstone of modern catalysis, and dimethyl(acetylacetonate)gold(III) offers a versatile starting point for their creation. researchgate.netresearchgate.net These nanoparticles can be deposited on various support materials through several techniques, including the grafting of the organo-gold complex. researchgate.netresearchgate.netacs.orgscispace.com

Grafting Organo-gold Complexes onto Support Materials

One effective method for creating supported gold catalysts is by grafting dimethyl(acetylacetonate)gold(III) onto the surface of a support material. researchgate.netresearchgate.netacs.orgscispace.com This technique involves the direct reaction of the gold complex with the support. For instance, the complex can be grafted onto a partially dehydroxylated magnesium oxide surface. academie-sciences.fr A mild reducing treatment subsequently transforms the isolated gold complex into gold nanoclusters and nanoparticles. academie-sciences.fr This approach has also been successfully applied using liquid-phase grafting onto various metal oxides, yielding gold nanoparticles that demonstrate high catalytic activity. oup.com

Another variation of this method is solid grinding, where dimethyl-Au(III)-acetylacetonate is ground with the support material, such as porous coordinated polymers or active carbons, followed by calcination. mdpi.com This solvent-free method is believed to involve similar interactions between the gold precursor and the support surface as vapor deposition. mdpi.com

In-situ Formation of Gold Nanoclusters and Nanoparticles

Dimethyl(acetylacetonate)gold(III) is also instrumental in the in-situ formation of gold nanoclusters and nanoparticles. This process involves the transformation of the gold precursor into nanoclusters directly on the support material. academie-sciences.fr For example, when grafted onto a magnesium oxide surface, a mild reducing treatment can first lead to the formation of subnanometer gold clusters (Au2 to Au6) and isolated gold atoms, which then evolve into larger nanoparticles. academie-sciences.fr This highlights the ability to generate catalytically active species directly in their operational environment.

Control of Nanoparticle Size and Morphology

The size and shape of gold nanoparticles are critical factors influencing their catalytic performance. acs.org The use of dimethyl(acetylacetonate)gold(III) allows for a degree of control over these parameters. For example, a mild reducing treatment of the grafted complex on a magnesium oxide surface can first produce subnanometer clusters, which then grow into nanoparticles of 0.6–1 nm with further heating. academie-sciences.fr

The choice of support material and the preparation method are also crucial in controlling nanoparticle size. For instance, gold nanoparticles with average sizes ranging from 3.7 to 6.6 nm have been synthesized on silica (B1680970) using supercritical carbon dioxide with dimethylacetylacetonato gold(III) as the precursor. researchgate.netcolab.ws The interaction between the gold precursor and the support, as well as subsequent treatments like calcination, play a significant role in the final size distribution of the gold particles. mdpi.com

Supported Gold Catalysts for Low-Temperature Oxidation Reactions

Supported gold nanoparticles, often derived from dimethyl(acetylacetonate)gold(III), exhibit remarkable catalytic activity for oxidation reactions at low temperatures. researchgate.netresearchgate.netacs.orgscispace.com The unique catalytic properties arise from the strong interaction between the gold nanoparticles and the support material, as well as the size of the gold particles. researchgate.net

Carbon Monoxide (CO) Oxidation

The low-temperature oxidation of carbon monoxide is a critical reaction for applications such as air purification and automotive exhaust treatment. researchgate.netscispace.com Supported gold catalysts prepared from dimethyl(acetylacetonate)gold(III) have shown exceptional activity for this reaction, even at temperatures as low as 200 K. researchgate.net The catalytic activity is attributed to the moderate adsorption of CO on the edges and corners of the gold nanoparticles and the activation of oxygen at the perimeter interface with the support. researchgate.netacs.orgscispace.com The choice of support material is critical, with metal oxides like TiO2, Fe2O3, and CeO2 being particularly effective. researchgate.netacademie-sciences.fr For example, gold nanoparticles supported on Mg(OH)2 and MgO have demonstrated very high activity for CO oxidation at temperatures as low as -89 °C. acs.org

Support MaterialGold PrecursorPreparation MethodResulting CatalystApplicationReference
Magnesium OxideDimethyl(acetylacetonate)gold(III)Grafting and mild reductionSubnanometer Au clusters and 0.6–1 nm Au NPsCO Oxidation academie-sciences.fr
Various Metal OxidesDimethyl(acetylacetonate)gold(III)Liquid-Phase GraftingSupported Gold NanoparticlesCO Oxidation oup.com
Porous Coordinated Polymers, Active CarbonsDimethyl-Au(III)-acetyl acetonateSolid GrindingSupported Gold NanoparticlesCO Oxidation mdpi.com
Mg(OH)2, MgONot specified, but relevant to Au NPsColloidal DepositionGold NanoparticlesCO Oxidation acs.org

Hydrogen (H2) Oxidation

Supported gold catalysts derived from dimethyl(acetylacetonate)gold(III) are also effective for the low-temperature oxidation of hydrogen. oup.com This reaction is significant for applications in fuel cells and hydrogen purification. Catalysts prepared by liquid-phase grafting of the gold complex onto metal oxides exhibit high activity for H2 oxidation at temperatures above 273 K. oup.com

Mechanism of Catalysis by Supported Gold Nanoparticles

The catalytic activity of gold nanoparticles derived from precursors like Dimethyl(acetylacetonate)gold(III) is not an intrinsic property of the gold itself but arises from a combination of factors, including the nanoparticle size, the nature of the support, and the interaction between the two. nih.govmdpi.com Dimethyl(acetylacetonate)gold(III) is particularly useful as it can be used to deposit gold nanoparticles on a wide array of support materials, including silica (SiO₂), through methods like gas-phase grafting (GG) and chemical vapor deposition. mdpi.comdtu.dk

Support materials can be broadly classified as reducible (e.g., TiO₂, CeO₂, Fe₂O₃) and irreducible (e.g., SiO₂, Al₂O₃, MgO) metal oxides. tmu.edu.twmdpi.com The nature of the support dictates the strength of the metal-support interaction, which in turn influences particle size, stability, and the electronic properties of the gold nanoparticles. nih.govrsc.org

Reducible Supports: These supports, like titanium dioxide (TiO₂) and cerium oxide (CeO₂), can have oxygen vacancies which are believed to be crucial for catalysis. rsc.org These vacancies can act as nucleation sites for gold, leading to strong binding, high dispersion, and smaller particle sizes. rsc.org The interaction can facilitate charge transfer between the support and the gold nanoparticle, which is often linked to enhanced catalytic activity. mdpi.comresearchgate.net For instance, on TiO₂, gold atoms preferentially attach to specific sites, forming a coherent interface when the particle size is small (less than a few nanometers). aps.org

Irreducible Supports: For supports like silica (SiO₂) or alumina (B75360) (Al₂O₃), which are less prone to creating oxygen vacancies, the catalytic activity is highly dependent on the gold particle size, with the highest activity often observed for particles smaller than 2 nm. nih.gov Even on these "inert" supports, the surface chemistry is vital. For example, with carbon supports, basic surface properties have been shown to enhance the oxidation of 5-hydroxymethylfurfural (B1680220) by promoting the local concentration of hydroxyl ions, which act as co-catalysts. acs.org

The table below summarizes the influence of different support types on the properties of gold catalysts.

Support TypeExamplesKey CharacteristicsImpact on Gold Nanoparticles
Reducible Metal Oxides TiO₂, CeO₂, Fe₂O₃Can form oxygen vacancies; active role in reactions. tmu.edu.twmdpi.comStrong metal-support interaction; promotes charge transfer; stabilizes small, highly active particles. rsc.orgresearchgate.net
Irreducible Oxides SiO₂, Al₂O₃, MgOGenerally considered more inert; fewer surface defects. nih.govActivity is highly size-dependent; surface functional groups can significantly influence reaction rates. nih.govacs.org
Carbon Materials Activated Carbon, GraphiteSurface chemistry (acidity/basicity) is tunable and critical. acs.orgBasic supports can enhance reaction rates by concentrating reactants/co-catalysts near the gold surface. acs.org

The catalytic performance of gold nanoparticles is profoundly influenced by the electronic state of the gold atoms at the surface. mdpi.com Multiple oxidation states, including metallic gold (Au⁰), Au¹⁺, and Au³⁺, can coexist on the catalyst surface, and their relative ratio can determine the catalyst's activity and selectivity. mdpi.com

Research on the oxidation of n-octanol using Au/MxOy/TiO₂ catalysts revealed that Au¹⁺ species were the most active sites. mdpi.com In contrast, Au⁰ was found to have a negative effect, potentially due to blocking by the solvent, while Au³⁺ also inhibited the reaction, possibly through strong adsorption of the solvent or water produced during the reaction. mdpi.com Similarly, for CO oxidation on Au/CeO₂ catalysts, an increase in the Au³⁺/Au⁰ ratio has been correlated with higher activity, suggesting a positive role for cationic gold species. rsc.org

The interaction with the support can modulate these electronic states. An electron transfer from the support to the gold cluster, often facilitated by defects in the support material, can promote catalytic activity. mdpi.com Computational studies and X-ray spectroscopy have shown that both Au(I) and Au(III) complexes, despite different formal oxidation states, can activate substrates to similar extents due to the significant covalent character of the metal-ligand bonds. nih.gov This electron-sharing nature means that a formal Au(III) center can achieve a "quasi-d¹⁰" electronic configuration, blurring the lines between the reactivity of different oxidation states. nih.gov The regulation of ligands on atomically precise gold clusters can also modulate their electronic structure and, consequently, their catalytic activity. bohrium.com

A key theory to explain the high activity of supported gold nanoparticles is the "perimeter reaction site" hypothesis. nih.govchemistry.or.jp This model posits that the most active catalytic sites are not on the surface of the gold nanoparticle itself, nor on the support, but at the interface where the gold particle meets the support material. nih.govchemistry.or.jp

According to this hypothesis, the reactants adsorb and are activated at different locations. For example, in CO oxidation, CO may adsorb on the gold nanoparticle surface, while oxygen is activated at the perimeter interface. chemistry.or.jp The length of this perimeter is maximized on smaller nanoparticles, which helps to explain the strong size-dependency of many gold-catalyzed reactions. chemistry.or.jp Experimental and theoretical studies on H₂ dissociation over Au/TiO₂ catalysts have provided strong evidence for this model, showing that the active sites are located at dual perimeter sites at the Au-TiO₂ interface. mdpi.com Maximizing these perimeter sites, either by decreasing nanoparticle size or by tuning the support's morphology, is a key strategy for enhancing catalytic performance. tmu.edu.tw

Other Catalytic Transformations

Beyond heterogeneous catalysis by supported nanoparticles, gold complexes, including those conceptually derived from Dimethyl(acetylacetonate)gold(III), are integral to understanding and developing homogeneous catalytic cycles. These cycles often involve changes in the oxidation state of the gold center, primarily between Au(I) and Au(III). nih.govuea.ac.ukuea.ac.uk

Cross-coupling reactions are fundamental C-C bond-forming reactions in organic synthesis, traditionally dominated by palladium catalysis. sigmaaldrich.comresearchgate.netnih.gov While gold has been less explored in this area, research indicates its potential. grafiati.com The development of Au(I)/Au(III) redox cycles has opened pathways for gold-catalyzed cross-coupling. acs.org

A proposed catalytic cycle for a Stille-type coupling, for example, could involve the transmetalation of a Au(I) complex with an organostannane, followed by oxidative addition of an organic halide to form a Au(III) intermediate, which then undergoes reductive elimination to yield the cross-coupled product and regenerate the Au(I) catalyst. acs.org However, attempts to use a robust dimethyl gold(III) amido complex for Negishi, Kumada, Sonogashira, and Stille cross-couplings were unsuccessful, suggesting that the ligand environment is critical and must allow for the necessary reaction steps like reductive elimination to proceed. nih.govlehigh.edu The stability of the gold(III) complex, while beneficial in some contexts, can hinder its participation in the dynamic steps of a catalytic cycle. nih.gov

The elementary steps of oxidative addition (increasing the metal's oxidation state) and reductive elimination (decreasing the oxidation state) are central to many catalytic cross-coupling cycles. escholarship.org For gold, the Au(I)/Au(III) redox couple is the most relevant. researchgate.net

Oxidative Addition: This step is often considered challenging for gold(I) complexes but is crucial for initiating a catalytic cycle. nih.govescholarship.org The design of specific ligands and the use of substrates like aryl iodides have enabled this transformation, generating the key Au(III) intermediates. researchgate.net

Reductive Elimination: This is the product-forming step where new bonds are made as the gold center reduces from Au(III) to Au(I). nih.govresearchgate.net The reductive elimination of ethane (B1197151) from dimethylgold(III) complexes, such as those derived from Dimethyl(acetylacetonate)gold(III), is a well-known process and is fundamental to the use of these compounds as precursors for forming gold nanoparticles. nih.govlehigh.edu Mechanistic studies on various Au(III) complexes show that this step can proceed through different pathways. For instance, the decomposition of a dimethyl Au(III) complex to form ethane was found to be inhibited by excess phosphine (B1218219) ligand, suggesting a mechanism involving ligand dissociation to form a three-coordinate intermediate before reductive elimination occurs. acs.org In other cases, an Sₙ2-type nucleophilic attack on a methyl group has been identified as a viable pathway for reductive elimination. nih.govacs.org

The interplay between these steps is critical. A successful catalytic cycle requires that both oxidative addition to the Au(I) species and reductive elimination from the resulting Au(III) species occur efficiently. nih.gov

Ligand Modification and Derivatives

Acetylacetonate (B107027) Ligand Derivatives (e.g., trifluoroacetylacetonate, hexafluoroacetylacetonate)

Derivatives of the acetylacetonate (acac) ligand, particularly those involving fluorination, have been extensively studied to improve the properties of gold(III) precursors for chemical vapor deposition (CVD) and focused electron beam-induced deposition (FEBID). The most common examples are dimethyl(1,1,1-trifluoro-2,4-pentanedionato)gold(III), also known as dimethyl(trifluoroacetylacetonate)gold(III) (Me2Au(tfac)), and dimethyl(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)gold(III), or dimethyl(hexafluoroacetylacetonate)gold(III) (Me2Au(hfac)). researchgate.net These compounds are considered excellent precursors for the CVD of gold. researchgate.net

The introduction of fluorine substituents into the acetylacetonate ligand significantly enhances the volatility of dimethylgold(III) complexes. azonano.commdpi.com This increased volatility is attributed to the reduction of intermolecular forces due to the repulsion between fluorine atoms on adjacent molecules. mdpi.com For instance, Me2Au(hfac) is more volatile than Me2Au(tfac), which is in turn more volatile than the non-fluorinated Me2Au(acac). This trend is critical for CVD and ALD processes, which rely on the efficient transport of the precursor in the gas phase. azonano.com

While volatility is increased, thermal stability is also a key factor. The compounds must be stable enough to be vaporized without premature decomposition. azonano.com Dimethylgold(III) β-diketonate derivatives are noted to be thermally stable, a feature that enhances their utility as precursors. d-nb.info However, their vapor phase decomposition onset temperatures can be relatively low. For example, the vapor of some dimethylgold(III) β-diketonate derivatives can begin to decompose at temperatures as low as 92°C. d-nb.info Studies have determined the sublimation enthalpies for these complexes, providing a quantitative measure of their volatility.

CompoundSublimation Enthalpy (kJ mol⁻¹)Notes
Me₂Au(tfac)83.5Measured in the temperature range of 265 K–300 K. researchgate.net
Me₂Au(hfac)68.1Measured in the temperature range of 265 K–300 K. researchgate.net
Me₂Au(acac)Not specified in sourcesGenerally less volatile than its fluorinated counterparts. d-nb.info

The choice of the acetylacetonate derivative has a direct impact on the purity of the gold films deposited. While Me2Au(acac), Me2Au(tfac), and Me2Au(hfac) are all effective precursors, the resulting gold content in the deposited material can vary significantly based on the precursor and the deposition conditions. nih.gov

For films deposited via FEBID, the metal content for this class of precursors has been reported in the range of 30-39 atomic percent (at. %) Au. nih.gov However, much higher purities can be achieved, particularly when a reactive gas is introduced during deposition. For example, using Me2Au(tfac) with water as an oxidative carbon remover has resulted in gold deposits with up to 91 at. % Au. beilstein-journals.org In other experiments, the gold content from Me2Au(acac) was found to be similar to that from CF3AuCNMe, while deposits from Me2Au(hfac) sometimes yielded only traces of gold. nsf.govworldscientific.com

PrecursorDeposition MethodGold Content (at. %)Conditions/Notes
Me₂Au(acac)FEBID~22In thicker films with higher electron dose. beilstein-journals.org
Me₂Au(acac)FEBID4-6In 50 nm thin films with post-growth annealing. beilstein-journals.org
Me₂Au(tfac)FEBID3-10Dependent on beam current. worldscientific.com
Me₂Au(tfac)FEBID with H₂O91Water used as an oxidizing agent. beilstein-journals.org
Me₂Au(hfac)FEBID30-39General range for the precursor class. nih.gov
Me₂Au(hfac)FEBID with O₂50Oxygen used as a purifying agent. worldscientific.com

Impact of Other Ligands on Stability and Reactivity

The substitution of the acetylacetonate ligand with other types of ligands, such as phosphines, amidos, and N-heterocyclic carbenes (NHCs), dramatically alters the stability and reactivity profile of gold(III) complexes.

Conventional phosphine (B1218219) ligands have seen limited use in gold(III) chemistry because the phosphorus center is easily oxidized by the Au(III) ion, which is often reduced to the catalytically active Au(I) state. nih.govacs.org However, the use of chelating or pincer-type ligands that incorporate a phosphine donor can lead to the formation of stable gold(III) complexes. nih.govacs.org

The reactivity of these phosphine-stabilized Au(III) complexes is dominated by reductive elimination. nih.govnih.gov Mechanistic studies on complexes of the type [Au(CF3)(Me)(X)(PR3)] show that the reductive elimination of products like ethane (B1197151) or methyl bromide often proceeds through a three-coordinate intermediate. nih.govacs.org This intermediate is formed by the initial dissociation of the phosphine ligand. nih.govum.es The rate of this process and the products formed are highly dependent on the nature of the phosphine and the other ligands present. nih.gov In some cases, particularly with weakly coordinating anions, an alternative SN2-type pathway involving nucleophilic attack at a gold-bound carbon can occur without prior ligand dissociation. nih.govacs.org

Amido-based ligands have been explored as alternatives to phosphines to support Au(I)/Au(III) redox cycles. nih.gov The synthesis of a dimethylgold(III) complex stabilized by a structurally rigid, bidentate 2-pyridyl-2-pyrrolide amido ligand resulted in a compound with notable thermal stability. nih.gov This enhanced stability is proposed to stem from the rigidity of the chelating ligand, which inhibits the initial ligand dissociation required to form a three-coordinate Au(III) intermediate. nih.gov This intermediate is a prerequisite for the reductive elimination of ethane, a common decomposition pathway for dimethylgold(III) complexes. nih.govlehigh.edu By preventing this dissociation, the rigid amido ligand effectively shuts down the low-temperature reductive elimination pathway, making the complex more thermally robust. nih.gov

N-Heterocyclic carbenes (NHCs) are powerful ligands for stabilizing gold(III) centers. rsc.org Due to their strong σ-donating properties, NHCs form very strong covalent bonds with gold, leading to complexes with enhanced stability compared to those with other ligands like thiols. rsc.orgacs.org This stability has been leveraged to synthesize a variety of organometallic gold(III) species, including cyclometalated complexes, that are resistant to decomposition under conditions where other gold(III) compounds might be unstable. rsc.orgmdpi.com

The incorporation of NHC ligands can improve the stability of gold(III) species even under physiological conditions, where Au(III) is typically reactive and easily reduced. mdpi.com The robustness of the Au-NHC bond provides excellent thermal, chemical, and biological stability, preventing nanoparticle aggregation and ligand displacement. rsc.orgacs.orgnih.gov This has made NHC-stabilized gold complexes and nanoparticles highly valuable for applications in catalysis and materials science. rsc.orgrsc.org

Tuning of Coordination Environment for Specific Applications

The chemical properties and, consequently, the applications of Dimethyl(acetylacetonate)gold(III) can be finely tuned by modifying its coordination environment. This is primarily achieved through the strategic substitution of the acetylacetonate (acac) ligand or the ancillary ligands attached to the gold(III) center. These modifications influence the steric and electronic properties of the complex, impacting its stability, volatility, and reactivity, thereby tailoring it for specific technological uses, most notably in materials science and catalysis.

Detailed Research Findings

Research into the modification of the ligand sphere of dimethylgold(III) complexes has yielded a range of derivatives with tailored properties. These investigations have largely focused on enhancing precursor suitability for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD), as well as for applications in bioconjugation.

One key area of investigation has been the substitution of the acetylacetonate ligand with other β-diketonates, β-ketoiminates, or dithiocarbamates. For instance, fluorination of the β-diketonate ligand in dimethylgold(III) complexes has been shown to increase both the volatility and thermal stability of the precursor, which is advantageous for CVD and ALD processes. aip.org The increased volatility facilitates the transport of the precursor in the gas phase, while enhanced thermal stability prevents premature decomposition.

A comparative study of dimethylgold(III) complexes with various S,S chelating ligands, such as dialkyldithiophosphates and diethyldithiocarbamate (B1195824), revealed that these compounds are promising precursors for MOCVD. researchgate.net They exhibit good volatility and are stable under storage, with their decomposition mechanism being influenced by the presence of reactant gases like hydrogen or oxygen. researchgate.net For example, dimethylgold(III) diethyldithiocarbamate was found to have a higher decomposition onset temperature (210°C) compared to its β-diketonate counterparts (92°C and 125°C), indicating greater thermal stability in the gas phase. d-nb.info

The reactivity of gold(III) complexes can also be tuned for applications such as bioconjugation. In a study on cyclometalated gold(III) complexes, the ancillary ligands had a significant impact on the rate of cysteine arylation. nih.gov Complexes with halide ligands (Cl, Br, I) exhibited fast reaction kinetics, while a complex with an azido (B1232118) ligand showed a slower rate. nih.gov Notably, the complex featuring an acetylacetonato ligand demonstrated extremely rapid reactivity, highlighting the influence of the ancillary ligand on the reductive elimination step. nih.gov This ability to control reaction kinetics is crucial for designing gold(III) complexes for targeted biological applications. nih.gov

Furthermore, the coordination of the acetylacetonate ligand itself can be altered. While typically O,O-bonded, it can also coordinate to the gold center through its central carbon atom, forming a C-bonded complex. acs.org This change in coordination mode, which can be induced by the presence of other ligands like phosphines, significantly alters the electronic structure and reactivity of the complex. acs.org

The tables below summarize the findings from various research studies, illustrating the effect of ligand modification on the properties and applications of dimethylgold(III) derivatives.

Table 1: Comparison of Dimethylgold(III) Complexes for MOCVD/ALD Applications

Complex/Ligand ModificationKey PropertiesApplication Focus
Dimethyl(acetylacetonate)gold(III) Commercial precursor, moderate thermal stability. aip.orgMOCVD of gold films. aip.org
Dimethyl(trifluoroacetylacetonate)gold(III) Increased volatility and thermal stability compared to the non-fluorinated analogue. aip.orgMOCVD/ALD. aip.org
Dimethyl(hexafluoroacetylacetonate)gold(III) Higher volatility and thermal stability than trifluoroacetylacetonate derivative. aip.orgMOCVD/ALD. aip.org
Dimethyl(diethyldithiocarbamate)gold(III) Higher decomposition onset temperature (210°C) than β-diketonate derivatives. d-nb.infoOxygen- and halogen-free MOCVD precursor. d-nb.info
Dimethylgold(III) dialkyldithiophosphates Liquid at room temperature, good volatility and vaporization stability. researchgate.netMOCVD of gold films and nanoparticles. researchgate.net

Table 2: Kinetic Data for Cysteine Arylation by Cyclometalated Au(III) Complexes

Ancillary LigandRate Constant (k, M⁻¹s⁻¹)Key Observation
Chloro (-Cl)11 x 10¹Fast reactivity. nih.gov
Bromo (-Br)6.8 x 10¹Similar reactivity to chloro complex. nih.gov
Iodo (-I)6.6 x 10¹Similar reactivity to chloro and bromo complexes. nih.gov
Thiocyanato (-SCN)4.7 x 10¹Moderate reactivity. nih.gov
Azido (-N₃)Slower rateLeast reactive among the series. nih.gov
Acetylacetonato (-acac)Ultra-fast (< 1 min)Rapid substitution facilitates reductive elimination. nih.gov

Future Research Directions

Development of Next-Generation Gold Precursors

The advancement of deposition technologies like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) is intrinsically linked to the quality of the molecular precursors used. While dimethyl(acetylacetonate)gold(III) is widely employed, its use presents challenges that drive the search for next-generation materials. industrytoday.co.uk

A primary issue with organometallic precursors, including dimethyl(acetylacetonate)gold(III), is the incorporation of carbon impurities into the deposited material. tudelft.nlbeilstein-journals.org This contamination can degrade the electrical and optical properties of the resulting gold nanostructures, rendering them unsuitable for high-performance electronic applications. tudelft.nl Future research aims to design precursors with different ligand architectures that minimize carbon content in the final deposit. tudelft.nl

The ideal precursor should possess a combination of high volatility, good thermal stability to prevent premature decomposition, and clean decomposition pathways at desired temperatures. smu.cad-nb.info For instance, fluorinated derivatives of dimethyl(acetylacetonate)gold(III), such as dimethyl(trifluoroacetylacetonate)gold(III) and dimethyl(hexafluoroacetylacetonate)gold(III), have been explored as they often result in purer gold deposition. arxiv.org Another promising avenue is the development of oxygen- and halogen-free precursors, such as dimethylgold(III) diethyldithiocarbamate (B1195824), which offer a different combination of volatility and stability and can be crucial for specialized applications like the co-deposition of metallic films. d-nb.info

The development of new gold ALD precursors is a particularly active area. To date, many processes require energetic co-reactants like plasma or ozone. smu.ca Precursors with higher intrinsic thermal stability could enable the use of milder reaction conditions, which is a key goal in advancing ALD process development for gold. smu.ca A thorough understanding of the fundamental factors governing the thermal stability and volatility of organogold compounds is essential for the rational design of these future precursors. smu.ca

Advanced Mechanistic Insights into Complex Reactions

To improve the synthesis of gold nanostructures, a deeper, molecular-level understanding of the decomposition mechanisms of precursors like dimethyl(acetylacetonate)gold(III) is essential. aip.org Surface science techniques have been employed to study its electron-induced reactions on various substrates under ultrahigh vacuum (UHV) conditions. tudelft.nljh.edu

These studies reveal that electron irradiation of adsorbed dimethyl(acetylacetonate)gold(III) initiates a complex series of events. A key finding is the reduction of the Au(III) center to metallic Au(0). tudelft.nljh.edu This reduction is accompanied by the fragmentation of the ligands, leading to the evolution of several gaseous products. Mass spectrometry has identified the primary volatile byproducts as methane (B114726), ethane (B1197151), and carbon monoxide. tudelft.nlaip.org The decomposition process follows first-order kinetics relative to the surface coverage of the precursor, with a reaction rate proportional to the electron flux. tudelft.nlaip.org Detailed stoichiometric analysis shows that during this process, the initial Au:C:O ratio of 1:7:2 in the precursor film changes to approximately 1:6:0.8 in the final deposit, indicating significant loss of oxygen and some carbon. tudelft.nljh.edu

Future work in this area will likely involve more sophisticated computational and experimental studies to fully map out the reaction pathways. For example, mechanistic studies on other Au(III) complexes have revealed that reductive elimination can proceed through different routes, such as the formation of tricoordinate intermediates following ligand dissociation or via an SN2-type nucleophilic attack on a gold-bound methyl carbon. nih.govum.esacs.org Understanding which pathways are dominant for dimethyl(acetylacetonate)gold(III) under various conditions (thermal, electron-beam, plasma) is crucial for controlling the purity and properties of the deposited gold. aip.org Computational modeling, in particular, offers a powerful tool for exploring the energetics of these different decomposition mechanisms. acs.org

Exploration of Novel Applications in Nanoscience and Engineering

The ability to generate gold nanostructures from dimethyl(acetylacetonate)gold(III) opens up a vast landscape of potential applications in nanoscience and engineering. Research is actively exploring how to harness the unique properties of these materials for next-generation technologies. industrytoday.co.uk

One of the most promising areas is in nano-optics and plasmonics. aip.org Focused Electron Beam Induced Deposition (FEBID) using this precursor allows for the direct writing of complex three-dimensional gold-containing nanostructures. researchgate.net While carbon contamination can hinder direct plasmonic applications, these structures can be coated with a thin layer of silver to activate them, creating precisely engineered dimer antennas for Surface-Enhanced Raman Spectroscopy (SERS). nih.gov This technique could lead to highly sensitive and reproducible chemical sensors.

In the realm of electronics, there is growing interest in using dimethyl(acetylacetonate)gold(III) for creating functional components. Gold's high conductivity and chemical inertness make it ideal for reliable electrical contacts. arxiv.orgmdpi.com Researchers are exploring its use in depositing ultra-thin, conductive gold layers for flexible electronics and wearable sensors. industrytoday.co.uk Looking further ahead, the unique properties of gold are being considered for emerging fields like quantum computing and AI hardware, where gold compounds could be used to fabricate quantum dots or superconducting circuits. industrytoday.co.uk

The synthesis of gold nanoparticles from this precursor also has significant implications for nanomedicine and diagnostics. industrytoday.co.uk Gold nanoparticles are being developed for applications such as biosensors, medical imaging, and targeted drug delivery, driven by their biocompatibility and unique optical properties. acs.orgmdpi.com For example, gold nanorods functionalized with specific peptides can be used to detect the protein aggregates associated with Alzheimer's disease. nih.gov As the demand for ultra-pure gold compounds in these high-tech fields grows, precursors like dimethyl(acetylacetonate)gold(III) will remain critical materials for innovation. industrytoday.co.uk

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing gold nanoparticles using dimethyl(acetylacetonate)gold(III) as a precursor in MOCVD applications?

  • Methodological Answer : Dimethyl(acetylacetonate)gold(III) is a volatile precursor suitable for metal-organic chemical vapor deposition (MOCVD). To synthesize gold nanoparticles:

  • Sublimate the compound at ~25°C under 0.01 mm Hg vacuum (due to its high volatility) .
  • Deposit onto substrates like ZrO₂ or Al₂O₃ under controlled temperature and gas flow.
  • Characterize nanoparticle size and distribution via TEM and XRD. Catalytic efficiency can be tested in aerobic oxidation reactions (e.g., glucose oxidation) by monitoring reaction kinetics and product yield .

Q. How should researchers handle and store dimethyl(acetylacetonate)gold(III) to maintain stability?

  • Methodological Answer : The compound is heat-, light-, and moisture-sensitive. Best practices include:

  • Storing at sub-ambient temperatures (e.g., –20°C) in airtight, light-protected containers .
  • Handling in inert atmospheres (e.g., N₂ glovebox) to prevent decomposition.
  • Confirming purity via elemental analysis or NMR before use to detect degradation .

Q. Which analytical techniques verify the ligand coordination environment in dimethyl(acetylacetonate)gold(III)?

  • Methodological Answer :

  • FTIR : Identify acetylacetonate ligand vibrations (e.g., C=O stretches at ~1600 cm⁻¹) .
  • XPS : Confirm gold oxidation state (Au³⁺ binding energy ~87–88 eV for Au 4f₇/₂) .
  • NMR (¹H and ¹³C) : Detect ligand proton environments and confirm absence of free acetylacetone .

Advanced Research Questions

Q. What computational methods elucidate anomalous UV-Vis spectral behavior in gold(III)-hydrazone complexes?

  • Methodological Answer : When UV-Vis spectra of gold(III)-hydrazone complexes resemble free ligands, employ:

  • Time-Dependent DFT (TD-DFT) : Simulate electronic transitions to compare with experimental spectra .
  • Natural Transition Orbital (NTO) Analysis : Identify charge-transfer or ligand-centered transitions .
  • Validate models using EXAFS or XANES to probe Au–ligand bond distances .

Q. How to evaluate catalytic efficiency of gold nanoparticles in aerobic oxidation reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor O₂ consumption via gas chromatography or electrochemical sensors .
  • Reaction Optimization : Vary parameters (temperature, pH, catalyst loading) and use DOE (Design of Experiments) to identify optimal conditions .
  • Surface Analysis : Employ XPS or TEM to correlate nanoparticle morphology with activity .

Q. What strategies investigate ligand exchange kinetics of dimethyl(acetylacetonate)gold(III) in aqueous solutions?

  • Methodological Answer :

  • Stopped-Flow Spectroscopy : Track ligand substitution in real-time under varying [Cl⁻] and pH .
  • Potentiometric Titrations : Determine stability constants for mixed chloro/hydroxo complexes .
  • Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes during ligand exchange .

Q. How to reconcile contradictory thermal decomposition data using coupled analyses?

  • Methodological Answer :

  • TGA-FTIR : Correlate mass loss with evolved gas species (e.g., CO₂ from ligand combustion) .
  • In Situ XRD : Identify intermediate crystalline phases during decomposition .
  • Multivariate Analysis : Apply principal component analysis (PCA) to resolve overlapping thermal events .

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